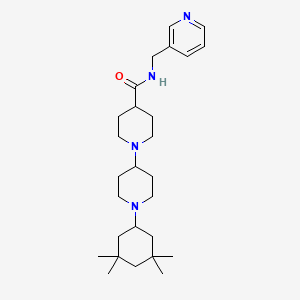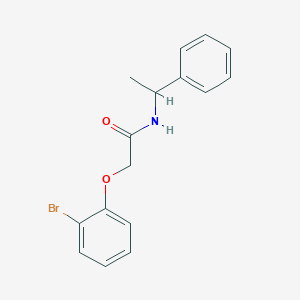![molecular formula C14H19ClN2O2 B5168252 methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate, also known as mCPP, is a psychoactive drug that belongs to the class of phenethylamine and piperazine compounds. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2C receptors, and as an antagonist at the 5-HT2B and 5-HT3 receptors. It may also affect the release and reuptake of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has been shown to have various biochemical and physiological effects. It can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to its anxiolytic and antidepressant effects. It can also affect the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it can affect the activity of the autonomic nervous system, which is involved in the regulation of various physiological processes such as heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in high purity and yield. It has also been extensively studied for its potential therapeutic applications, which makes it a useful tool for investigating the underlying mechanisms of various neurological and psychiatric disorders. However, it also has some limitations. It is a psychoactive compound that can affect the behavior and physiology of experimental animals, which can complicate the interpretation of results. It also has potential safety concerns, as it can cause adverse effects such as hypothermia and seizures at high doses.
Direcciones Futuras
There are several future directions for the study of methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of migraines. It has been shown to be effective in animal models, and further studies are needed to determine its efficacy and safety in humans. Additionally, it may have potential applications in the treatment of other neurological and psychiatric disorders such as schizophrenia and bipolar disorder. Further studies are needed to determine its potential therapeutic applications and to elucidate its mechanism of action in these disorders.
Métodos De Síntesis
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate can be synthesized by reacting 1-(2-chlorophenyl)piperazine with methyl acrylate in the presence of a base catalyst. The resulting compound can be purified using column chromatography or recrystallization techniques. The purity and yield of the synthesized compound can be determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of migraines, obsessive-compulsive disorder, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNNAUHWCNJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
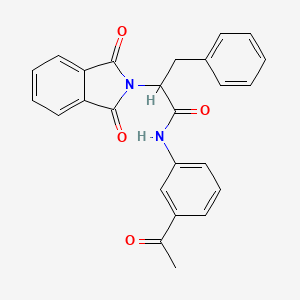
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)
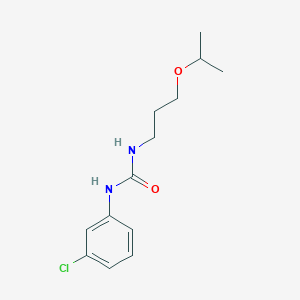
![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
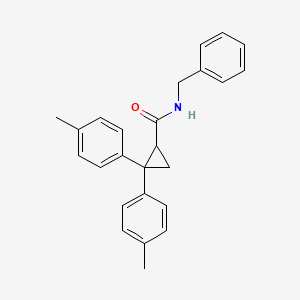
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
